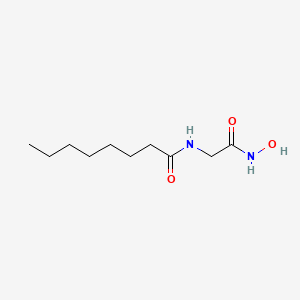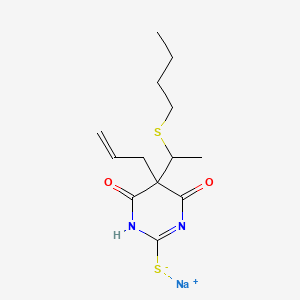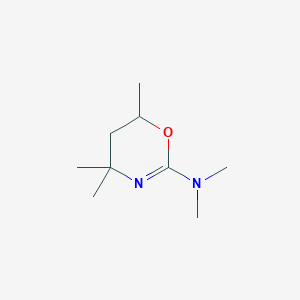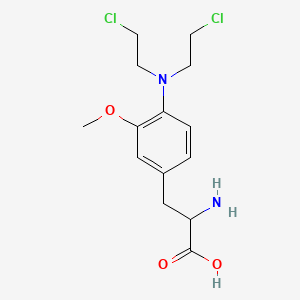
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine is a compound known for its significant biological activity, particularly in the field of oncology. This compound is a derivative of phenylalanine and contains a bis(2-chloroethyl)amino group, which is known for its alkylating properties. It has been studied extensively for its potential use in cancer treatment due to its ability to interfere with DNA synthesis and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine typically involves the alkylation of phenylalanine derivatives. One common method includes the reaction of 3-methoxyphenylalanine with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form a simpler amine.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-(Bis(2-chloroethyl)amino)-3-hydroxyphenyl)alanine.
Reduction: Formation of 3-(4-(Amino)-3-methoxyphenyl)alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine has several scientific research applications:
Chemistry: Used as a model compound to study alkylation reactions and mechanisms.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mécanisme D'action
The primary mechanism of action of 3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine involves its alkylating properties. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound is taken up by cells through amino acid transporters and targets rapidly dividing cells, making it effective against cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melphalan: Another phenylalanine derivative with similar alkylating properties.
Chlorambucil: A related compound with a bis(2-chloroethyl)amino group but different side chains.
Cyclophosphamide: A nitrogen mustard alkylating agent used in cancer therapy.
Uniqueness
3-(4-(Bis(2-chloroethyl)amino)-3-methoxyphenyl)alanine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of the methoxyphenylalanine moiety. This combination enhances its ability to target and kill cancer cells while potentially reducing side effects compared to other alkylating agents .
Propriétés
Numéro CAS |
66902-62-3 |
|---|---|
Formule moléculaire |
C14H20Cl2N2O3 |
Poids moléculaire |
335.2 g/mol |
Nom IUPAC |
2-amino-3-[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]propanoic acid |
InChI |
InChI=1S/C14H20Cl2N2O3/c1-21-13-9-10(8-11(17)14(19)20)2-3-12(13)18(6-4-15)7-5-16/h2-3,9,11H,4-8,17H2,1H3,(H,19,20) |
Clé InChI |
PDUXIBFAWGEDRX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C(=O)O)N)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


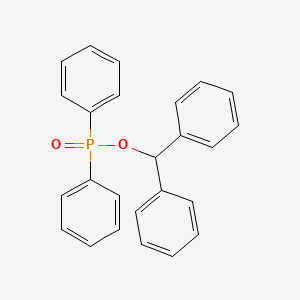
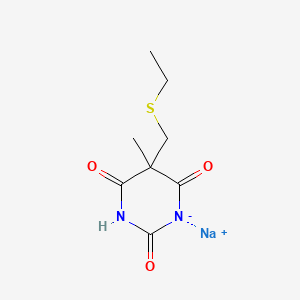
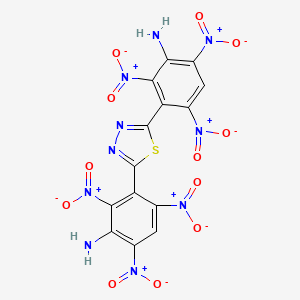

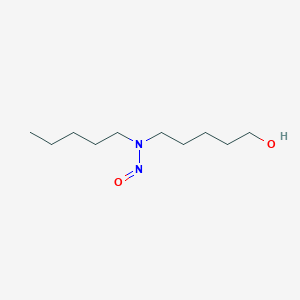

![N-[(Benzyloxy)methyl]-N-ethylethanamine](/img/structure/B14461293.png)

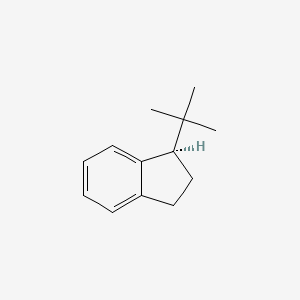
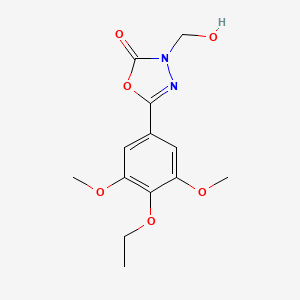
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
